N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
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Description
N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C26H25ClN4O5S and its molecular weight is 541.02. The purity is usually 95%.
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Biological Activity
N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex synthetic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 2-chlorobenzyl and 2-ethoxyphenyl substituents may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antibacterial Activity : Compounds containing thieno[3,2-d]pyrimidine rings have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Some derivatives have demonstrated antifungal effects, making them candidates for treating fungal infections.
- Anticancer Potential : The structural components suggest potential activity against cancer cells through various mechanisms, including apoptosis induction.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit specific enzymes involved in bacterial cell wall synthesis.
- Interference with Nucleic Acid Synthesis : The thieno[3,2-d]pyrimidine moiety can interact with DNA and RNA synthesis pathways.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.
Antibacterial Studies
A study evaluating the antibacterial efficacy of related thieno[3,2-d]pyrimidine derivatives found that they exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Antifungal Activity
In vitro tests conducted on similar compounds revealed antifungal activity against Candida albicans, with MIC values indicating effectiveness at concentrations as low as 25 µg/mL .
Anticancer Research
A recent investigation into the anticancer properties of thieno[3,2-d]pyrimidine derivatives showed that they could induce apoptosis in various cancer cell lines. One derivative demonstrated a half-maximal inhibitory concentration (IC50) of 15 µM against breast cancer cells .
Data Tables
Properties
CAS No. |
899936-60-8 |
---|---|
Molecular Formula |
C26H25ClN4O5S |
Molecular Weight |
541.02 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C26H25ClN4O5S/c1-2-36-21-10-6-5-9-19(21)29-23(33)16-31-20-12-14-37-24(20)25(34)30(26(31)35)13-11-22(32)28-15-17-7-3-4-8-18(17)27/h3-10,12,14H,2,11,13,15-16H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
UEPCVUJBQPDNTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
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